{1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a piperidine ring, which is a common feature in many pharmaceuticals and other biologically active compounds. The trifluoromethyl group and the sulfonyl group are also common in many drugs and could potentially contribute to the compound’s biological activity .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. These techniques can provide information on the connectivity of atoms in the molecule, the presence of functional groups, and the three-dimensional arrangement of atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative and could influence the compound’s polarity and solubility. The piperidine ring could contribute to the compound’s stability and shape .Mechanism of Action
Safety and Hazards
Future Directions
Future research on this compound could involve further exploration of its synthesis, determination of its physical and chemical properties, and testing of its biological activity. If the compound shows promising activity in initial tests, it could be further optimized and potentially developed into a new drug .
Properties
IUPAC Name |
[1-(4-chloro-2,5-dimethylphenyl)sulfonyl-4-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClF3NO3S/c1-15-11-20(16(2)10-19(15)23)31(29,30)27-8-6-21(14-28,7-9-27)13-17-4-3-5-18(12-17)22(24,25)26/h3-5,10-12,28H,6-9,13-14H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVOJYFFZMGCML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2CCC(CC2)(CC3=CC(=CC=C3)C(F)(F)F)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClF3NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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